molecular formula C10H11FO2 B14022782 4-Ethoxy-3-fluoro-2-methylbenzaldehyde

4-Ethoxy-3-fluoro-2-methylbenzaldehyde

Cat. No.: B14022782
M. Wt: 182.19 g/mol
InChI Key: DPGRHSSDUGDKDV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.192 g/mol . It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine and ethoxy groups are introduced using appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The compound is then purified using techniques like distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Ethoxy-3-fluoro-2-methylbenzoic acid.

    Reduction: 4-Ethoxy-3-fluoro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-fluoro-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, the ethoxy, fluoro, and methyl groups influence the reactivity and selectivity of the compound. For example, the electron-withdrawing fluoro group can stabilize reaction intermediates, while the ethoxy group can act as a leaving group in substitution reactions .

In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The specific pathways involved would depend on the structure-activity relationship of the compound and its analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-3-fluoro-2-methylbenzaldehyde is unique due to the combination of ethoxy, fluoro, and methyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

4-ethoxy-3-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-9-5-4-8(6-12)7(2)10(9)11/h4-6H,3H2,1-2H3

InChI Key

DPGRHSSDUGDKDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)C)F

Origin of Product

United States

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